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Compound of Interest

Compound Name: Pterolactam

Cat. No.: B016326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Pterolactam, a naturally occurring γ-lactam, has emerged as a promising scaffold for the

development of novel antifungal agents. This guide provides a comparative analysis of the

structure-activity relationships (SAR) of a series of Pterolactam-inspired amide Mannich

bases, summarizing their antifungal efficacy and elucidating the key structural features driving

their activity. The data presented is primarily based on the findings from the study "Design,

synthesis and antifungal activity of pterolactam-inspired amide Mannich bases," which

systematically explored the antifungal potential of these analogs.[1]

Quantitative Analysis of Antifungal Activity
The antifungal activity of Pterolactam analogs was evaluated against a panel of fungal strains.

The following table summarizes the 50% effective concentration (EC50) values for a selection

of the most active compounds, providing a clear comparison of their potency.
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Compound ID
Modification on
Pterolactam
Scaffold

Test Fungi EC50 (µg/mL)

Pterolactam (Parent Compound) Candida albicans >100

Analog 3a
N-Mannich base with

p-toluidine
Aspergillus niger 25.5

Analog 3g
N-Mannich base with

p-chloroaniline
Candida albicans 15.8

Analog 3o
N,N'-aminal with

benzotriazole
Candida albicans 8.2

Aspergillus niger 12.5

Trichophyton rubrum 10.1

Candida glabrata 9.5

Candida krusei 11.3

Control Fluconazole Candida albicans 16.0

Key Findings from SAR Analysis:

The unsubstituted Pterolactam core shows weak antifungal activity.

The introduction of a Mannich base moiety at the nitrogen of the lactam ring significantly

enhances antifungal activity.

The nature of the amine used in the Mannich reaction plays a crucial role in determining the

potency and spectrum of activity. Aromatic amines, particularly those with electron-

withdrawing groups (e.g., p-chloroaniline in analog 3g), tend to increase activity against

Candida albicans.

N,N'-aminals, such as analog 3o derived from benzotriazole, demonstrated the most potent

and broad-spectrum antifungal activity, being effective against five different fungal strains.[1]

This suggests that the presence of a triazole moiety is highly favorable for antifungal action.
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Experimental Protocols
The following is a detailed methodology for the key experiments cited in the evaluation of

Pterolactam analogs.

Synthesis of Pterolactam-Inspired Amide Mannich
Bases
The synthesis of the Pterolactam-derived Mannich bases was conducted via a one-pot

reaction. In a typical procedure, a mixture of Pterolactam (1 equivalent), an appropriate

aromatic amine (1 equivalent), and formaldehyde (1.2 equivalents) was stirred in ethanol at

room temperature for 24 hours. The resulting precipitate was then filtered, washed with cold

ethanol, and dried under vacuum to yield the final Mannich base derivative. The purity and

structure of the synthesized compounds were confirmed using spectroscopic techniques such

as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized Pterolactam analogs was determined using a broth

microdilution method according to the guidelines of the Clinical and Laboratory Standards

Institute (CLSI).

Fungal Strains and Culture Conditions: A panel of clinically relevant fungal strains, including

Candida albicans, Aspergillus niger, Trichophyton rubrum, Candida glabrata, and Candida

krusei, were used. The fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) at

35°C for 24-48 hours.

Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity

equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6

colony-forming units (CFU)/mL. The suspension was further diluted in RPMI-1640 medium to

obtain the final inoculum concentration.

Broth Microdilution Assay: The assay was performed in 96-well microtiter plates. The

Pterolactam analogs were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in

RPMI-1640 medium to obtain a range of concentrations. An equal volume of the fungal

inoculum was added to each well.
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Incubation: The plates were incubated at 35°C for 24-48 hours.

Determination of EC50: The fungal growth was determined by measuring the optical density

at 600 nm using a microplate reader. The EC50 value, defined as the concentration of the

compound that inhibits 50% of fungal growth, was calculated by plotting the percentage of

growth inhibition against the compound concentration. Fluconazole was used as a positive

control.

Visualizing the Structure-Activity Logic and
Potential Mechanism
To visually represent the logical flow of the structure-activity relationship and the potential

mechanism of action, the following diagrams were generated using the DOT language.
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Caption: Logical flow of the Structure-Activity Relationship (SAR) of Pterolactam analogs.
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Caption: Postulated antifungal mechanism of action for lactam-containing compounds.

The precise molecular target and signaling pathway of Pterolactam analogs have not been

fully elucidated. However, based on the known mechanisms of other lactam-containing

antifungal agents, it is hypothesized that these compounds may exert their effect by interfering

with essential cellular processes in fungi. The diagram above illustrates these potential targets,

including the disruption of cell wall or cell membrane integrity, or interference with DNA

synthesis, ultimately leading to fungal cell death. Further research is required to pinpoint the

specific mechanism of action for this promising class of antifungal compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b016326#structure-activity-relationship-of-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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